molecular formula C18H14F4N2O4S B015944 (R)-比卡鲁胺 CAS No. 113299-40-4

(R)-比卡鲁胺

货号 B015944
CAS 编号: 113299-40-4
分子量: 430.4 g/mol
InChI 键: LKJPYSCBVHEWIU-KRWDZBQOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Bicalutamide is a nonsteroidal antiandrogen primarily used in the treatment of prostate cancer. It operates by antagonizing androgen receptors, inactivating androgen-regulated prostate cell growth and function, which leads to cell apoptosis and inhibition of prostate cancer growth. It is administered orally as a once-daily dose. In various regions, including the EU, bicalutamide 150 mg/day is approved for men with locally advanced nonmetastatic prostate cancer as immediate therapy, either as an adjuvant to radical therapy or as monotherapy as an alternative to surgical or medical castration (Wellington & Keam, 2006).

Synthesis Analysis

The synthesis of (R)-Bicalutamide has not been detailed explicitly in the provided literature; however, it involves complex organic synthesis processes. Typically, the synthesis of such compounds might include steps like nitration, reduction, and functional group modifications. For compounds like bicalutamide, direct arylation methods are also of interest, offering a route to biaryl structures found in many pharmaceuticals through fewer steps and good atom economy (McGlacken & Bateman, 2009).

Molecular Structure Analysis

The molecular structure of (R)-Bicalutamide is characterized by its nonsteroidal framework, which includes an aryl group linked to a hydantoin moiety. This structure is crucial for its activity as an androgen receptor antagonist. The structural analysis of pharmaceuticals like bicalutamide emphasizes the importance of nitrogen heterocycles, which are a significant component in the design of such drugs (Vitaku, Smith, & Njardarson, 2014).

科学研究应用

  • Isothiocyanate derivatives of R-bicalutamide are the first specific chemoaffinity ligands for the androgen receptor. They provide valuable tools for the molecular characterization of the ligand binding domain of the AR (Mukherjee et al., 1999).

  • R-bicalutamide's binding mechanism offers a molecular rationale for the development of new antiandrogens and selective androgen receptor modulators (Bohl et al., 2005).

  • It is used as monotherapy for treating early nonmetastatic prostate cancer and in combination with luteinizing hormone-releasing hormone analogues or surgical castration for advanced prostate cancer (Cockshott, 2004).

  • R-bicalutamide is a first-generation antiandrogen, and its mechanism of action is studied to understand drug resistance caused by the W741L androgen receptor mutation (Liu et al., 2015).

  • The (R)-isomer possesses virtually all of the activity of bicalutamide and is specifically used for prostate cancer treatment (James & Ekwuribe, 2002).

  • Bicalutamide antagonizes the androgen receptor by accessing an additional binding pocket, providing a structural framework for the design of novel antiandrogens (Osguthorpe & Hagler, 2011).

  • In breast cancer research, bicalutamide inhibits proliferation and increases apoptosis in AR+/ER- breast cancer cell lines (Huang et al., 2017).

  • It stimulates the assembly of a transcriptionally inactive androgen receptor on DNA, potentially contributing to bicalutamide-resistant androgen-independent prostate cancer (Masiello et al., 2002).

  • Bicalutamide induces apoptosis in prostate cancer cells via a caspase-dependent and calpain-independent mechanism (Floyd et al., 2009).

  • It has shown efficacy in a select group of patients with ER/PgR-negative, AR-positive breast cancer (Gucalp et al., 2013).

属性

IUPAC Name

(2R)-N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F4N2O4S/c1-17(26,10-29(27,28)14-6-3-12(19)4-7-14)16(25)24-13-5-2-11(9-23)15(8-13)18(20,21)22/h2-8,26H,10H2,1H3,(H,24,25)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKJPYSCBVHEWIU-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CS(=O)(=O)C1=CC=C(C=C1)F)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501016794
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Bicalutamide

CAS RN

113299-40-4
Record name Bicalutamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113299404
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-Bicalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02932
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (R)-bicalutamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501016794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-propanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BICALUTAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9DL98I0AF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-Bicalutamide
Reactant of Route 2
(R)-Bicalutamide
Reactant of Route 3
Reactant of Route 3
(R)-Bicalutamide
Reactant of Route 4
(R)-Bicalutamide
Reactant of Route 5
(R)-Bicalutamide
Reactant of Route 6
Reactant of Route 6
(R)-Bicalutamide

Citations

For This Compound
389
Citations
ID Cockshott - Clinical pharmacokinetics, 2004 - Springer
Bicalutamide is a nonsteroidal pure antiandrogen given at a dosage of 150mg once daily as monotherapy for the treatment of early (localised or locally advanced) nonmetastatic …
Number of citations: 173 0-link-springer-com.brum.beds.ac.uk
CE Bohl, W Gao, DD Miller, CE Bell… - Proceedings of the …, 2005 - National Acad Sciences
… Thus, we herein describe the x-ray crystal structure of R-bicalutamide bound to the AR mutant W741L LBD and its implications for antiandrogen withdrawal syndrome and rational drug …
Number of citations: 464 www.pnas.org
H Liu, R Han, J Li, H Liu, L Zheng - Journal of computer-aided molecular …, 2016 - Springer
… to analyze the interaction mechanisms between R-bicalutamide and wild type/mutant ARs. … in R-bicalutamide binding. When interacting with AR, the B-ring of R-bicalutamide pushes …
H Liu, X An, S Li, Y Wang, J Li, H Liu - Molecular BioSystems, 2015 - pubs.rsc.org
… caused by the subtle structural difference between R-bicalutamide and S-1, we investigated the interactions between the ligands (S-1 and R-bicalutamide) and the WT AR from two …
Number of citations: 34 0-pubs-rsc-org.brum.beds.ac.uk
K Wellington, SJ Keam - Drugs, 2006 - Springer
Bicalutamide (Casodex®) is a competitive androgen receptor antagonist that inactivates androgen-regulated prostate cell growth and function, leading to cell apoptosis and inhibition of …
ID Cockshott, SD Oliver, JJ Young… - … & drug disposition, 1997 - Wiley Online Library
‘Casodex’ (bicalutamide) is an orally active, non‐steroidal, pure antiandrogen; it is a racemate with antiandrogenic activity residing predominantly in the (R)‐enantiomer. Healthy male …
S Pignatta, C Arienti, W Zoli, M Di Donato… - Molecular and cellular …, 2014 - Elsevier
Advanced prostate cancers, initially sensitive to androgen deprivation therapy, frequently progress to the castration-resistant prostate cancer phenotype (CRPC) through mechanisms …
F Cavaliere, P Cozzini - Toxicology and Applied Pharmacology, 2022 - Elsevier
… of androgen insensitivity since R-bicalutamide starts to exhibit some … effects of the antagonist R-bicalutamide on the homodimer … indicate that the binding of R-bicalutamide in the two AR …
VR Pradhan, MV Rathnam - International Journal of Biopharma Research, 2014 - Citeseer
Bicalutamide (BCT) is a non-steroidal antiandrogen and is an oral medication that is used for the treatment of prostate cancer. Its chemical name is (RS)-N-[4-cyano-3-(trifluoromethyl) …
Number of citations: 4 citeseerx.ist.psu.edu
M Cantarini, R Fuhr, T Morris - Pharmacology, 2006 - karger.com
… R-bicalutamide plasma concentrations were below or close to the assay’s lower limit of quantification (10 ng/ml) following 5–50 mg doses of Rbicalutamide/HP55S, R-bicalutamide …
Number of citations: 3 karger.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。